

Technical Support Center: Degradation Pathways of 1-Methyl-2-phenoxyethylamine

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Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

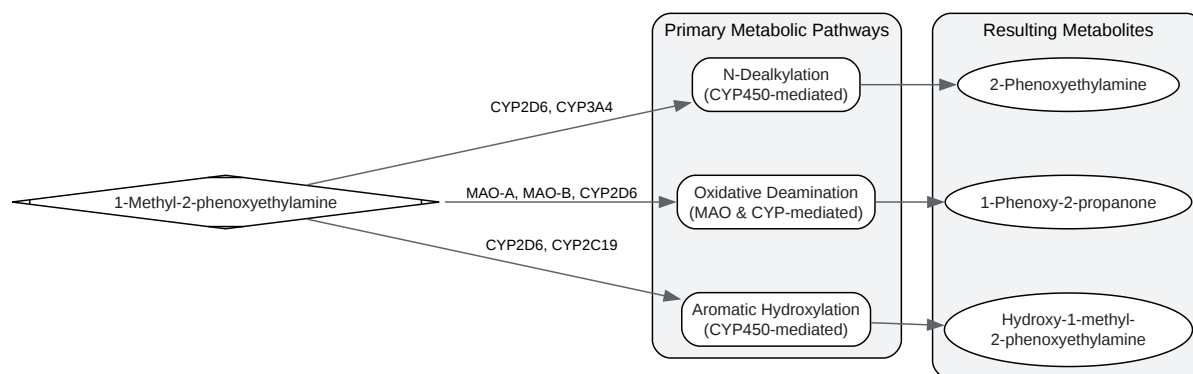
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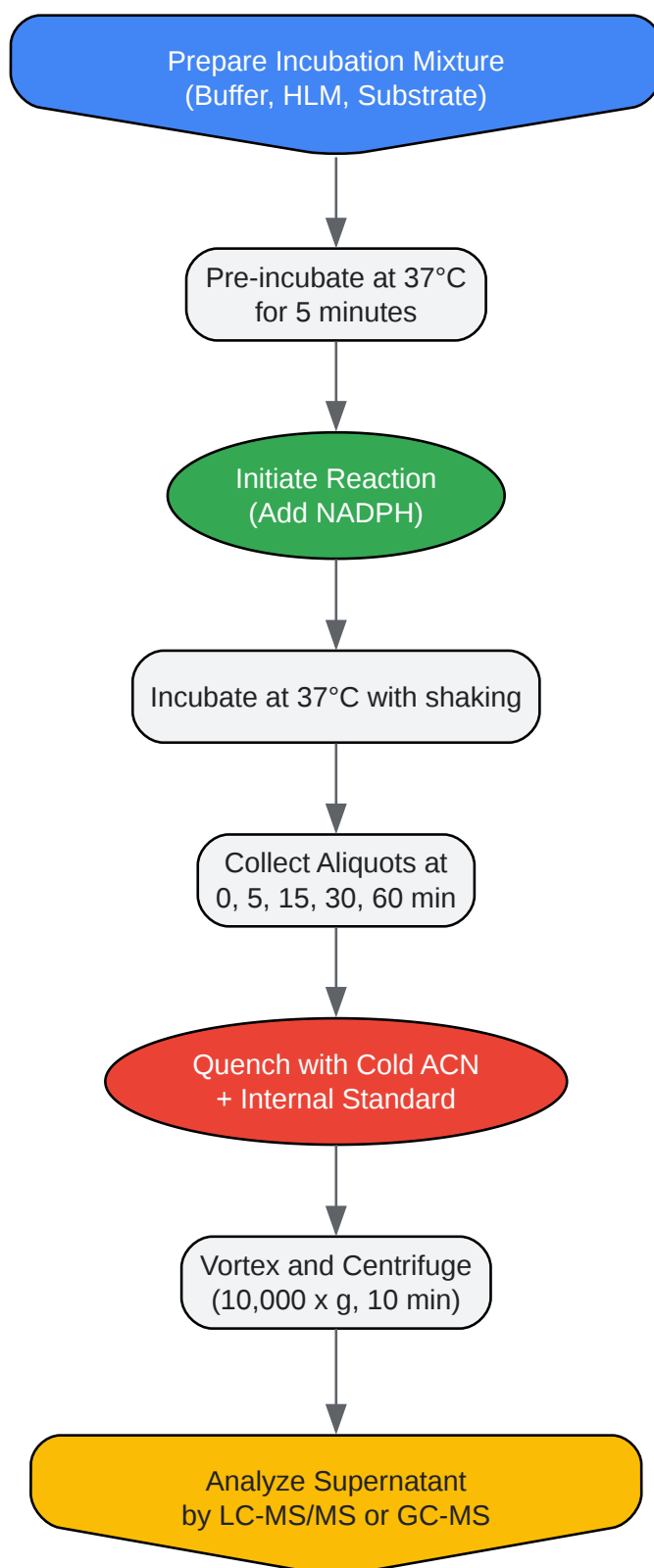
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This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of **1-Methyl-2-phenoxyethylamine**. The following sections provide predicted metabolic pathways, experimental protocols, troubleshooting guides, and frequently asked questions to support your research.

Predicted Degradation Pathways of 1-Methyl-2-phenoxyethylamine

Due to the lack of direct experimental studies on **1-Methyl-2-phenoxyethylamine**, its degradation pathways are predicted based on the well-established metabolism of structurally analogous compounds, such as phenylethylamines and amphetamines. The primary metabolic transformations are expected to involve N-dealkylation, oxidative deamination, and aromatic hydroxylation, catalyzed predominantly by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO).^{[1][2][3]}





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References

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- 2. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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